tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate
Overview
Description
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is a chemical compound with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
The synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate typically involves the reaction of 2-(4-bromophenyl)propan-2-amine hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in dichloromethane (DCM). The reaction is carried out at room temperature for about 18 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate involves its interaction with specific molecular targets, depending on the context of its use. For example, in medicinal chemistry, it may act as a precursor to bioactive compounds that interact with enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate include:
2-(4-Bromophenyl)propan-2-amine hydrochloride: A precursor in its synthesis.
4-Bromo-alpha,alpha-dimethylbenzylamine: A compound with a similar bromophenyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-13(2,3)18-12(17)16-14(4,5)10-6-8-11(15)9-7-10/h6-9H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWJIFNNVRMXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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